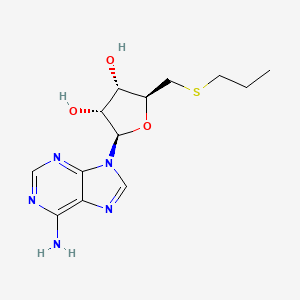
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is an organic compound that belongs to the class of nitrophenol ethers It is characterized by the presence of a nitrophenol group, multiple ethoxy linkages, and a terminal ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitrophenol.
Etherification: 5-nitrophenol is then subjected to etherification with ethylene oxide to introduce the ethoxy groups, resulting in 2-(2-(2-(5-nitrophenoxy)ethoxy)ethoxy)ethanol.
Methylation: The final step involves the methylation of the amino group using methylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-(2-(2-(2-(Methylamino)-5-aminophenoxy)ethoxy)ethoxy)ethanol.
Substitution: Introduction of various functional groups in place of ethoxy groups.
Scientific Research Applications
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(2-(Amino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-4-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)propoxy)propoxy)ethanol
Uniqueness
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its multiple ethoxy linkages and terminal ethanol group contribute to its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
194923-89-2 |
|---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[2-[2-[2-(methylamino)-5-nitrophenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20N2O6/c1-14-12-3-2-11(15(17)18)10-13(12)21-9-8-20-7-6-19-5-4-16/h2-3,10,14,16H,4-9H2,1H3 |
InChI Key |
KMRJQDUVWASRLC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
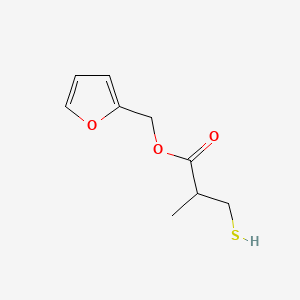

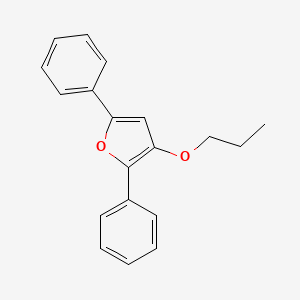
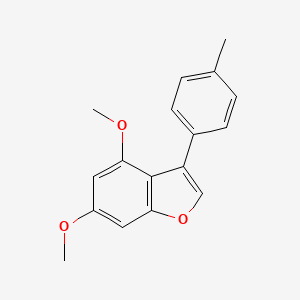
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
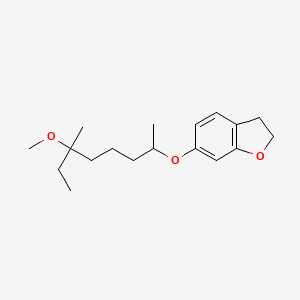
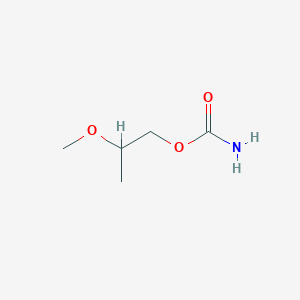
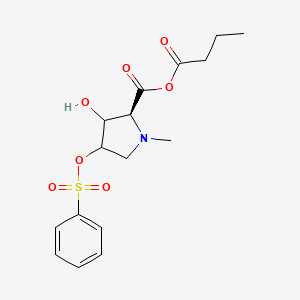
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
